![molecular formula C21H18INO3 B10911786 1-(4-{[(E)-(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]amino}phenyl)ethanone](/img/structure/B10911786.png)
1-(4-{[(E)-(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]amino}phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[(E)-1-(2-HYDROXY-3-IODO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLIDENE]AMINO}PHENYL)-1-ETHANONE is a complex organic compound with a unique structure that includes a hydroxy group, an iodine atom, and a dibenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(E)-1-(2-HYDROXY-3-IODO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLIDENE]AMINO}PHENYL)-1-ETHANONE typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This method yields the desired indole derivative with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(E)-1-(2-HYDROXY-3-IODO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLIDENE]AMINO}PHENYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the iodine atom can produce a hydrogenated derivative.
Scientific Research Applications
1-(4-{[(E)-1-(2-HYDROXY-3-IODO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLIDENE]AMINO}PHENYL)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of iodine-containing compounds on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-{[(E)-1-(2-HYDROXY-3-IODO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLIDENE]AMINO}PHENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The hydroxy and iodine groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-{[(E)-1-(2-HYDROXY-3-IODO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLIDENE]AMINO}PHENYL)-1-ETHANONE is unique due to its specific combination of functional groups and its dibenzofuran moiety. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H18INO3 |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
1-[4-[(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C21H18INO3/c1-12(24)13-6-8-14(9-7-13)23-11-16-20-15-4-2-3-5-18(15)26-19(20)10-17(22)21(16)25/h6-11,25H,2-5H2,1H3 |
InChI Key |
HDZNWTSCNKRFCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=C3C4=C(CCCC4)OC3=CC(=C2O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10911703.png)
![{4-[(Z)-{(2Z)-3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B10911724.png)
![4-iodo-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10911727.png)
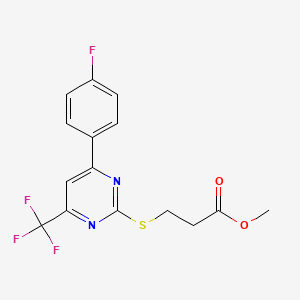
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-methoxy-2-phenylacetohydrazide](/img/structure/B10911730.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911751.png)
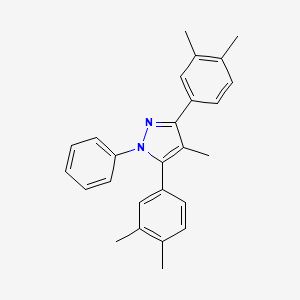
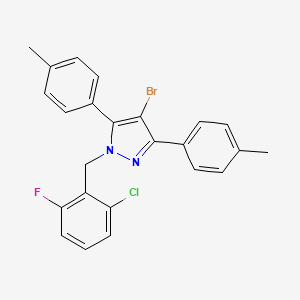
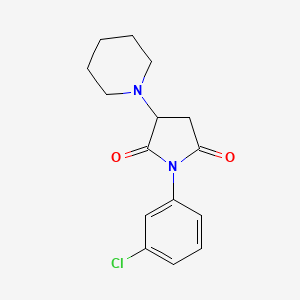
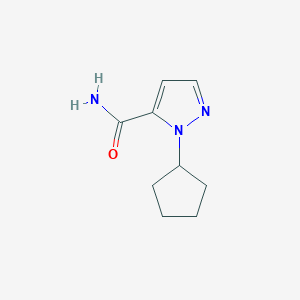
![6-(2-Methoxynaphthalen-1-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10911767.png)
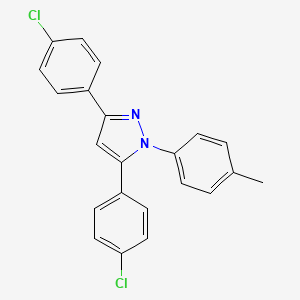

![N-(4-bromo-3-methylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911782.png)
